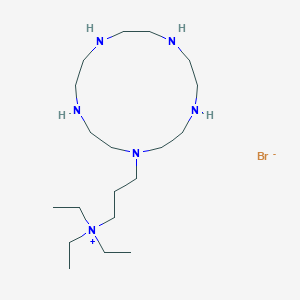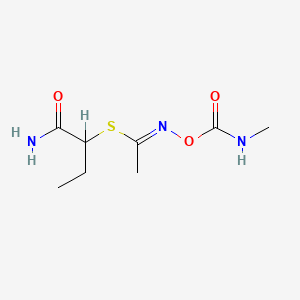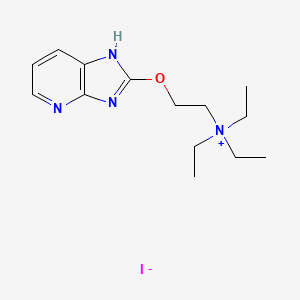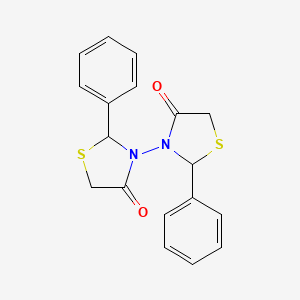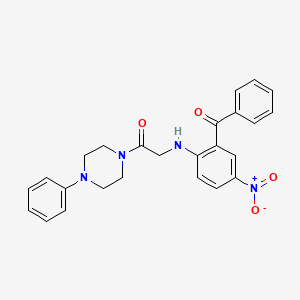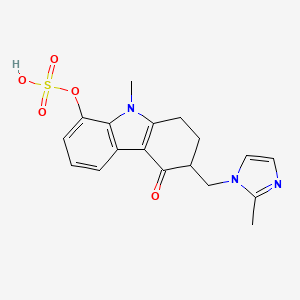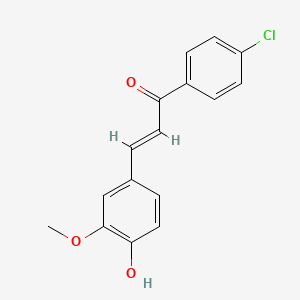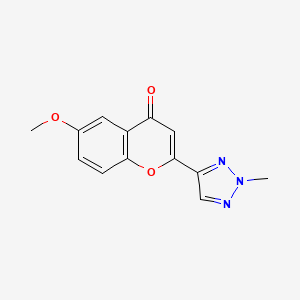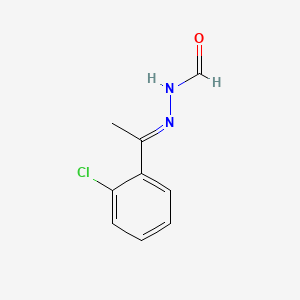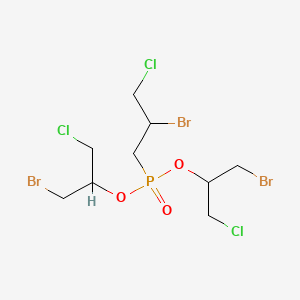
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate is a complex organophosphorus compound. It is characterized by the presence of bromine, chlorine, and phosphonate groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate typically involves the reaction of appropriate brominated and chlorinated precursors with phosphonate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The phosphonate group can undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Applications De Recherche Scientifique
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate involves its interaction with molecular targets through its reactive bromine, chlorine, and phosphonate groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-bromoethyl)phosphonate
- Bis(2-chloroethyl)phosphonate
- Bis(2-bromo-1-(chloromethyl)ethyl)phosphonate
Uniqueness
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate is unique due to the presence of both bromine and chlorine atoms in its structure, which provides it with distinct reactivity and versatility compared to similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.
Propriétés
Numéro CAS |
95906-07-3 |
|---|---|
Formule moléculaire |
C9H15Br3Cl3O3P |
Poids moléculaire |
548.3 g/mol |
Nom IUPAC |
1-bis[(1-bromo-3-chloropropan-2-yl)oxy]phosphoryl-2-bromo-3-chloropropane |
InChI |
InChI=1S/C9H15Br3Cl3O3P/c10-1-8(4-14)17-19(16,6-7(12)3-13)18-9(2-11)5-15/h7-9H,1-6H2 |
Clé InChI |
OIIKUHVETMMKOU-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)Br)P(=O)(OC(CCl)CBr)OC(CCl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




